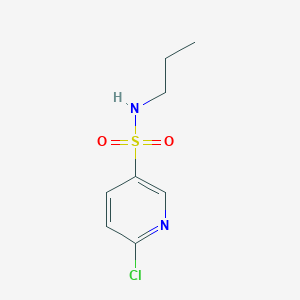

6-chloro-N-propylpyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-chloro-N-propylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-2-5-11-14(12,13)7-3-4-8(9)10-6-7/h3-4,6,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUFFFMQXIXROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279825 | |

| Record name | 6-Chloro-N-propyl-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54864-88-9 | |

| Record name | 6-Chloro-N-propyl-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54864-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-propyl-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Characterization of 6 Chloro N Propylpyridine 3 Sulfonamide

Spectroscopic Analysis Techniques

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl chain. The electron-withdrawing nature of the sulfonyl group and the chlorine atom will cause the pyridine protons to appear in the downfield region of the spectrum. The proton on the sulfonamide nitrogen (-SO₂NH-) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

For the parent compound, 6-chloropyridine-3-sulfonamide (B41605) , the aromatic proton signals have been reported in DMSO-d₆ as follows: δ 8.68 (d, 1H, pyridine-H2), 8.24 (dd, 1H, pyridine-H4), and 7.59 (d, 1H, pyridine-H5) . In 6-chloro-N-propylpyridine-3-sulfonamide, the N-propyl group will introduce three new sets of signals. Based on data for similar propyl groups, such as in 1-chloropropane, the expected shifts would be a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the sulfonamide nitrogen docbrown.info. The signal for the protons on the carbon adjacent to the nitrogen will be shifted downfield due to the deshielding effect of the nitrogen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine H-2 | ~8.7 | d | |

| Pyridine H-4 | ~8.2 | dd | |

| Pyridine H-5 | ~7.6 | d | |

| SO₂NH | Variable | br s | |

| N-CH₂- | ~2.9 - 3.1 | t | ~7 |

| -CH₂-CH₃ | ~1.5 - 1.7 | sextet | ~7 |

| -CH₃ | ~0.8 - 1.0 | t | ~7 |

Note: Predicted values are based on analogous structures and are for illustrative purposes.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. For the pyridine ring of the parent 6-chloropyridine-3-sulfonamide , characteristic chemical shifts have been reported at δ 151.2 (C3), 138.5 (C6), and 124.9 (C4) . The carbon atom bearing the chlorine (C6) and the carbon attached to the sulfonamide group (C3) are expected to be significantly deshielded. The propyl group will introduce three additional signals in the aliphatic region of the spectrum. Drawing an analogy from 1-chloropropane, which has signals at approximately 47.3 (CH₂Cl), 26.2 (CH₂), and 11.3 (CH₃) ppm, the carbon atoms of the propyl chain in the target molecule are expected in similar regions, with the carbon attached to the nitrogen being the most downfield of the three docbrown.info.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~150 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~125 |

| Pyridine C-5 | ~140 |

| Pyridine C-6 | ~152 |

| N-CH₂- | ~45 |

| -CH₂-CH₃ | ~23 |

| -CH₃ | ~11 |

Note: Predicted values are based on analogous structures and are for illustrative purposes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group, the pyridine ring, and the C-H bonds of the propyl group.

For the related 6-chloropyridine-3-sulfonamide , characteristic peaks are observed at 1170 cm⁻¹ for the asymmetric SO₂ stretch and 1340 cm⁻¹ for the symmetric SO₂ stretch . Similar stretching vibrations are expected for the target compound. Additionally, the N-H stretch of the sulfonamide will likely appear as a peak in the region of 3200-3300 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretch | 3200 - 3300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=N, C=C (Pyridine) | Stretch | 1400 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretch | ~1340 |

| S=O (Sulfonamide) | Symmetric Stretch | ~1170 |

| S-N (Sulfonamide) | Stretch | 900 - 950 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₁₁ClN₂O₂S), the molecular weight is 234.70 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an (M+2)⁺ peak at m/z 236 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of the propyl group, cleavage of the S-N bond, or loss of SO₂.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

| 234/236 | [M]⁺ (Molecular Ion) |

| 191/193 | [M - C₃H₇]⁺ |

| 176/178 | [M - SO₂]⁺ |

| 155 | [C₅H₃ClN-S]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in doublet peaks for chlorine-containing fragments.

Elemental analysis is a process where a sample of a material is analyzed for its elemental composition. For a pure sample of this compound (C₈H₁₁ClN₂O₂S), the expected elemental composition can be calculated based on its atomic constituents.

Interactive Data Table: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.01 | 96.08 | 40.94 |

| Hydrogen | H | 1.01 | 11.11 | 4.73 |

| Chlorine | Cl | 35.45 | 35.45 | 15.11 |

| Nitrogen | N | 14.01 | 28.02 | 11.93 |

| Oxygen | O | 16.00 | 32.00 | 13.63 |

| Sulfur | S | 32.07 | 32.07 | 13.66 |

| Total | 234.73 | 100.00 |

Experimental results from elemental analysis should closely match these calculated percentages to confirm the empirical formula of the synthesized compound.

X-ray Crystallography for Conformation and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of a closely related compound, 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide , provides significant insight into the likely conformation and intermolecular interactions nih.gov.

In the crystal structure of this analog, the sulfonamide linkage and the pyridine rings adopt a specific orientation to maximize stability through intermolecular hydrogen bonding nih.gov. The nitrogen atom of the chloropyridine ring is observed to be anti to the N-H bond of the sulfonamide group nih.gov. It is highly probable that this compound would adopt a similar conformation around the S-N bond.

The crystal packing is often dominated by hydrogen bonds involving the sulfonamide group. In the case of the pyridinylmethyl analog, molecules are linked into chains through N-H···N hydrogen bonds nih.gov. For this compound, the sulfonamide N-H group would act as a hydrogen bond donor, and the oxygen atoms of the sulfonyl group would be strong hydrogen bond acceptors, leading to the formation of dimers or extended chain motifs in the solid state. The propyl group, being flexible, may adopt various conformations to optimize packing efficiency.

Interactive Data Table: Expected Crystallographic Parameters for this compound (by analogy)

| Parameter | Expected Feature/Value | Basis of Prediction |

| Conformation | Anti conformation between the pyridine N and the sulfonamide N-H | Analogy to 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide nih.gov |

| Hydrogen Bonding | N-H···O=S hydrogen bonds forming dimers or chains | Common motif in sulfonamide crystal structures |

| Crystal System | Likely monoclinic or orthorhombic | Common for such organic molecules |

| Key Dihedral Angle | Torsion angle around the S-N bond defining the overall shape | Critical for molecular conformation |

Mechanistic Investigations of Biological Activities of Sulfonamide Compounds

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

The antibacterial action of sulfonamides is primarily due to their interference with the folate biosynthesis pathway, which is essential for microbial survival. frontiersin.org This pathway is absent in humans, who acquire folate through their diet, making it an effective and selective target for antimicrobial agents. frontiersin.orgyoutube.com

Sulfonamide drugs are synthetic antimicrobial agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). nih.govresearchgate.net Their efficacy is rooted in their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme. patsnap.comresearchgate.net This structural analogy allows sulfonamides to bind to the active site of DHPS, physically blocking PABA from binding and thus preventing the enzyme from carrying out its normal function. nih.govpatsnap.comyoutube.com This mode of action is a classic example of competitive antagonism, where the inhibitor directly competes with the substrate for the same binding site on the enzyme. frontiersin.orgquora.com

In bacteria, DHPS catalyzes a crucial step in the synthesis of folic acid: the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.govresearchgate.netnih.gov By competitively inhibiting DHPS, sulfonamides halt this reaction, thereby disrupting the de novo synthesis of dihydrofolic acid, a direct precursor to folic acid. patsnap.comresearchgate.net This disruption leads to a state of folate deficiency within the microorganism. researchgate.net The formation of inactive, dead-end products when sulfonamides are incorporated instead of PABA can also contribute to the inhibition of the pathway. frontiersin.orgnih.gov

The folic acid pathway is vital for the production of tetrahydrofolate (THF), a coenzyme essential for the synthesis of nucleic acids. youtube.comresearchgate.net THF and its derivatives are critical for one-carbon transfer reactions, which are necessary for the synthesis of purines (adenine and guanine) and thymidine, the fundamental building blocks of DNA and RNA. patsnap.comquora.comnih.gov By preventing the synthesis of folic acid, sulfonamides cause a downstream depletion of THF. nih.gov This deficiency ultimately halts the production of DNA and RNA, which in turn inhibits bacterial growth and cell division. nih.govpatsnap.com Consequently, sulfonamides are typically considered bacteriostatic, as they prevent the proliferation of bacteria rather than directly killing existing cells. nih.govresearchgate.net

Table 1: Conceptual Model of Competitive Inhibition of DHPS This table illustrates the principle of competitive inhibition. Specific kinetic values for 6-chloro-N-propylpyridine-3-sulfonamide are not available.

| Condition | Substrate (PABA) | Inhibitor (Sulfonamide) | Enzyme (DHPS) Activity | Outcome |

|---|---|---|---|---|

| Normal | Present | Absent | High | Folic acid is synthesized. |

| Inhibited | Present | Present | Low to None | Sulfonamide outcompetes PABA for the active site, blocking folic acid synthesis. |

| High Substrate | High Concentration | Present | Partially Restored | High PABA levels can partially overcome inhibition by increasing the probability of substrate binding. |

Carbonic Anhydrase (CA) Inhibition

In addition to their antibacterial properties, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes found in animals. nih.govnih.gov These enzymes play crucial roles in various physiological processes, including pH regulation and CO2 transport. nih.gov

The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (-SO2NH-) to the Zn(II) ion located in the enzyme's active site. acs.orgmdpi.com There are at least 16 known CA isoforms in mammals, and sulfonamides exhibit a wide range of inhibitory activities against them. nih.govrsc.org Among the most studied are the cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govtandfonline.com Different sulfonamide derivatives display varying affinities for these isoforms. For example, some compounds may be weak inhibitors of the ubiquitous hCA II but potent inhibitors of the cancer-related hCA IX. rsc.orgnih.gov

The development of sulfonamide inhibitors that selectively target specific CA isoforms is a significant goal in medicinal chemistry, as it could lead to more effective therapies with fewer side effects. acs.orgnih.gov For instance, hCA IX and XII are overexpressed in many types of hypoxic tumors and are involved in regulating pH in the tumor microenvironment, which contributes to cancer cell survival and proliferation. nih.govnih.govtandfonline.com Therefore, designing sulfonamides that selectively inhibit hCA IX and XII over the more widespread hCA I and II is a promising strategy for the development of novel anticancer agents. nih.govtandfonline.comnih.gov Research has shown that certain sulfonamide derivatives can achieve high selectivity for hCA IX, leading to the induction of apoptosis (programmed cell death) in cancer cells. tandfonline.comnih.gov

Table 2: Inhibition Data (Kᵢ) of Representative Sulfonamides Against Human Carbonic Anhydrase Isoforms This table presents data for well-known sulfonamides to illustrate the concept of isoform-selective inhibition. Data for this compound is not available.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide (Reference) | 250 | 12.1 | 25 | 5.7 |

| N-(N-p-methylbenzyl-carbamimidoyl) benzenesulfonamide | >100,000 | >100,000 | 895 | 335 |

| 4-(5-(4-chlorophenyl)-4-(phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 415.5 | 4.9 | 24.3 | Not Available |

| Indapamide | 10,000 | 3700 | 45 | 4.5 |

Data sourced from multiple studies for illustrative purposes. rsc.orgnih.govtandfonline.com

Modulation of Cell Cycle Progression

Effects on G0/G1, S, and G2/M Phases

There is currently no published research detailing the effects of this compound on the G0/G1, S, or G2/M phases of the cell cycle in cancer cells.

Influence on Cyclin-Dependent Kinases (CDKs) and Cyclin Expression

Specific data on how this compound influences the expression or activity of cyclin-dependent kinases (CDKs) or their regulatory cyclin partners is not available.

Induction of Tumor Suppressor Proteins (e.g., p53, p21)

There is no information in the current body of scientific literature regarding the ability of this compound to induce the expression of tumor suppressor proteins such as p53 or p21.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is instrumental in elucidating the binding mechanism and predicting the affinity between a molecule and its biological target.

Docking studies on various sulfonamide derivatives have identified key interactions that are likely relevant for this compound. The sulfonamide moiety is a well-established pharmacophore known to interact with a range of biological targets, including enzymes and receptors.

Research on related sulfonamide compounds has shown that they can effectively bind to the active sites of enzymes such as topoisomerases and viral proteases. For instance, in silico studies of acridine/sulfonamide hybrids targeting topoisomerase I revealed binding affinities ranging from -8.145 to -6.274 kcal/mol. mdpi.com The primary interactions observed involved key amino acid residues such as Lys-374, Lys-532, Arg-364, and Asp-533, which form hydrogen bonds and electrostatic interactions with the ligand. mdpi.com Similarly, docking of cyclic sulfonamide derivatives into the SARS-CoV-2 3CLpro active site identified potential interactions with residues like GLU166, GLN192, and VAL186. nih.govresearchgate.net

For this compound, it is anticipated that the sulfonamide group (-SO₂NH-) would be a primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the oxygen atoms). The pyridine (B92270) ring and the chlorine atom can participate in various interactions, including π-π stacking with aromatic residues and halogen bonding, respectively. The N-propyl group would likely occupy a hydrophobic pocket within the target's active site.

| Compound Class | Protein Target | Key Interacting Residues | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Acridine/Sulfonamide Hybrids | Topoisomerase I | Lys-374, Lys-532, Arg-364, Asp-533 | -6.274 to -8.145 | mdpi.com |

| Cyclic Sulfonamide Derivatives | SARS-CoV-2 3CLpro | GLU166, GLN192, ALA194, VAL186 | Docking scores of 5.65 to 6.01 | nih.gov |

| Pyrimidine-Sulfonamide Hybrids | BRAFV600E | Interactions with nucleotide binding site and DFG motif | Not specified | nih.gov |

The prediction of binding modes helps to visualize how a ligand fits into a protein's active site. For sulfonamides, a common binding motif involves the sulfonamide group coordinating with a metal ion (e.g., Zn²⁺ in carbonic anhydrases) or forming a network of hydrogen bonds that anchor the molecule. mdpi.com

In the case of this compound, the binding mode would be dictated by the specific topology of the target's active site. It is predicted that:

The sulfonamide group would form critical hydrogen bonds with polar residues or coordinate with a metal cofactor.

The 6-chloropyridine ring could engage in hydrophobic interactions or halogen bonds, contributing to binding affinity and selectivity.

The affinity of the compound is a composite of these interactions. Molecular dynamics simulations can further refine these predicted binding modes, providing insights into the stability of the ligand-protein complex over time. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Retention Relationships (QSRR)

QSAR and QSRR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or retention properties, respectively.

While a specific QSAR model for this compound has not been detailed in the available literature, studies on other sulfonamide series provide a framework for understanding which molecular properties are crucial for activity. QSAR models are built by correlating calculated molecular descriptors with experimentally determined biological activity (e.g., IC₅₀ values).

In a QSAR study on a series of sulfonamides with antidiabetic activity, descriptors such as molecular weight (Mol. Wt) and the SsBrE-index (related to the electronic environment of bromine atoms, though conceptually applicable to other halogens) were found to be significant. scispace.com For other series, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have shown that steric and electrostatic fields are critical determinants of inhibitory potency. nih.gov Hologram QSAR (HQSAR), which uses 2D fragment fingerprints, has also been successfully applied, indicating the importance of specific substructural features for activity. nih.gov

These findings suggest that for this compound, a combination of electronic, steric, and lipophilic properties likely governs its biological activity.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity | Reference |

|---|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic and hydrogen bonding interactions. | nih.gov |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into the binding site. | nih.gov |

| Lipophilicity | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. | scispace.com |

| Topological | Wiener Index, Connectivity Indices | Describes molecular size, shape, and degree of branching. | nih.gov |

| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and stability. | nih.gov |

The molecular descriptors used in QSAR models are calculated from the optimized 3D structure of the molecule using various computational chemistry software packages. The process typically involves:

Structure Optimization: The 3D conformation of the molecule is minimized to its lowest energy state, often using quantum mechanical methods like DFT or semi-empirical methods.

Descriptor Calculation: A wide range of descriptors (electronic, steric, hydrophobic, topological) are then calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR equation that correlates the descriptors with the observed activity. scispace.com

Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability. scispace.com

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide detailed information on orbital energies, charge distribution, and molecular electrostatic potential, which are fundamental to understanding a molecule's behavior.

DFT studies on 3-chloropyridine, the core of the target molecule, and other sulfonamides offer significant insights. nih.govresearchgate.net Using a basis set such as B3LYP/6-311G(d,p), key electronic properties can be determined. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For related diaminopyrimidine sulfonate compounds, the HOMO charge densities are often located over the aromatic and amine portions, while the LUMO is centered on the sulfonate group, indicating the likely sites of electrophilic and nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as the oxygen atoms of the sulfonamide group. Blue-colored regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), often found around the hydrogen atoms of the sulfonamide N-H group. researchgate.net These maps are invaluable for predicting intermolecular interactions, particularly hydrogen bonding.

| DFT-Derived Property | Significance and Application | Reference |

|---|---|---|

| Optimized Molecular Geometry | Provides accurate bond lengths and angles for use in other computational studies (e.g., docking). | researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and predicts hydrogen bonding patterns. | researchgate.net |

| Atomic Charges (NBO, Mulliken) | Quantifies the electron distribution on each atom, useful for understanding electrostatic interactions. | researchgate.net |

| Vibrational Frequencies | Allows for the theoretical prediction of IR and Raman spectra, confirming structural assignments. | researchgate.net |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For a compound like this compound, a hypothetical pharmacophore model would likely highlight the hydrogen-bonding capabilities of the sulfonamide group, the hydrophobic nature of the N-propyl group, and the potential for interactions involving the chloropyridine ring.

In the broader context of sulfonamide derivatives, pharmacophore models have been successfully developed and utilized. For instance, studies on sulfonamide chalcone derivatives as α-glucosidase inhibitors have led to the generation of five-featured pharmacophore models. These models can then be used in virtual screening to identify new potential inhibitors from large compound libraries.

Lead optimization is the process of modifying the chemical structure of a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. For pyridinesulfonamide derivatives, this process could involve several strategies guided by computational insights:

Modification of the N-Alkyl Group: The N-propyl group in this compound can be systematically altered to explore the impact on binding affinity. Computational docking studies can predict how changes in the length, branching, or cyclization of this alkyl chain affect the interaction with a target's hydrophobic pocket.

Substitution on the Pyridine Ring: The 6-chloro substituent is a key feature. SAR studies on related compounds, such as 4-aminopyridine benzamides, have demonstrated that modifications at this position can significantly impact potency and selectivity. In silico modeling can help predict the effects of replacing the chlorine atom with other halogens or small functional groups.

Bioisosteric Replacement: Computational approaches can suggest bioisosteric replacements for the sulfonamide linker to enhance properties like metabolic stability or cell permeability, while maintaining the key interactions with the target.

The following table illustrates a hypothetical lead optimization strategy for this compound based on common modifications in related series:

| Compound | Modification from this compound | Predicted Impact (Hypothetical) |

| Analog A | Replacement of N-propyl with N-isopropyl | May improve binding in a sterically constrained pocket. |

| Analog B | Replacement of 6-chloro with 6-fluoro | Could alter electronic properties and metabolic stability. |

| Analog C | Introduction of a methyl group on the pyridine ring | May enhance hydrophobic interactions. |

Analysis of Computational vs. Experimental Data in Biological Activity Prediction

The ultimate validation of in silico models lies in their ability to accurately predict experimental results. The correlation between computational predictions and actual biological activity is a critical aspect of computer-aided drug design. For sulfonamide derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to develop mathematical models that relate the chemical structure of a compound to its biological activity.

QSAR models are built using a training set of compounds with known activities and then used to predict the activities of new, untested compounds. The predictive power of these models is assessed through various validation techniques. For example, a QSAR study on a series of aromatic and heterocyclic sulfonamides acting as carbonic anhydrase inhibitors demonstrated that the polarizability of charged compounds was a key factor for the inhibition of membrane-bound enzymes, a finding that could guide the design of selective inhibitors.

However, discrepancies between computational predictions and experimental outcomes can arise due to several factors:

Accuracy of the Target Structure: The quality of the protein structure used in docking studies is crucial. Homology models or structures with low resolution can lead to inaccurate predictions.

Scoring Function Limitations: The scoring functions used to estimate binding affinity in molecular docking are approximations and may not always capture the complexity of molecular interactions.

Solvation Effects: The role of water molecules in the binding site is often simplified or neglected in computational models, which can affect the accuracy of predictions.

Dynamic Nature of Proteins: In silico models often use a static representation of the target protein, while in reality, proteins are flexible and can undergo conformational changes upon ligand binding.

A comparative analysis of predicted and experimental data is essential for refining computational models. The table below presents a hypothetical comparison for a series of pyridinesulfonamide derivatives, illustrating how such data is typically analyzed.

| Compound | Predicted Activity (e.g., Docking Score) | Experimental Activity (e.g., IC50 in µM) | Correlation/Discrepancy |

| Derivative 1 | -8.5 | 0.5 | Good correlation |

| Derivative 2 | -9.2 | 0.2 | Good correlation |

| Derivative 3 | -7.1 | 5.0 | Fair correlation |

| Derivative 4 | -9.5 | 10.0 | Discrepancy, may indicate an alternative binding mode or poor prediction. |

Conclusion

6-chloro-N-propylpyridine-3-sulfonamide is a chemical compound that embodies the principles of hybrid drug design by combining the well-established pharmacophores of pyridine (B92270) and sulfonamide. While this specific molecule is primarily a research chemical without a detailed biological activity profile in the public domain, its structure suggests potential for interaction with key biological targets, such as carbonic anhydrases and protein kinases. The rich history and proven utility of both sulfonamides and pyridines in medicine provide a strong rationale for the continued investigation of pyridine-sulfonamide hybrids in the quest for new therapeutic agents. Future research on compounds like this compound could uncover novel activities and contribute to the development of next-generation medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-propylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with pyridine-3-sulfonyl chloride (CAS 16133-25-8) as the precursor. React it with excess propylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen atmosphere to form the sulfonamide bond.

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Step 3 : Optimize yield by varying stoichiometry (e.g., 1.2–1.5 equivalents of propylamine) and temperature (25–40°C). Higher temperatures may reduce selectivity due to side reactions.

- Validation : Confirm purity (>98%) via HPLC and structural identity using / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Methodology :

- Solubility : Test in common solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy at λmax (determined experimentally). For aqueous solubility, use a shake-flask method with HPLC quantification .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Adjust storage conditions (e.g., inert gas, desiccants) based on observed degradation pathways .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) .

- NMR analysis : Assign and signals using 2D techniques (COSY, HSQC). The chlorine atom’s electron-withdrawing effect will deshield adjacent protons .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to model the molecule’s electrostatic potential surface (EPS) and identify reactive sites (e.g., chlorine at position 6).

- Transition-state analysis : Simulate reactions with nucleophiles (e.g., hydroxide, amines) to predict activation energies and regioselectivity. Validate with experimental kinetic studies .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying alkyl chain length or halogen substitution) and test against target enzymes (e.g., carbonic anhydrase) using enzyme inhibition assays.

- Data normalization : Account for assay variability (e.g., buffer pH, enzyme source) by including internal controls and cross-referencing with literature IC50 values for related compounds .

Q. How can the compound’s potential as a kinase inhibitor be evaluated using in silico and in vitro approaches?

- Methodology :

- Molecular docking : Dock the compound into kinase active sites (e.g., EGFR, JAK2) using AutoDock Vina. Prioritize targets with high binding affinity (ΔG ≤ -8 kcal/mol).

- Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to measure inhibition at 1–10 µM. Compare selectivity with known inhibitors (e.g., staurosporine) .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

- Methodology :

- Flow chemistry : Optimize continuous-flow synthesis to enhance heat/mass transfer and reduce byproducts. Monitor in-line via IR spectroscopy.

- Quality control : Implement PAT (Process Analytical Technology) tools (e.g., real-time HPLC) to ensure purity ≥98% at each stage. Use recrystallization (e.g., ethanol/water) for final purification .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodology :

- Meta-analysis : Compare protocols for solvent preparation (e.g., degassing, temperature control) and measurement techniques (e.g., nephelometry vs. HPLC).

- Standardization : Adopt OECD Guideline 105 for solubility testing and report results with ±5% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.